molecular formula C25H20FN3O3S B2409172 2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 899987-29-2

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

Cat. No. B2409172
CAS RN: 899987-29-2
M. Wt: 461.51
InChI Key: CDISIGNNAGPNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H20FN3O3S and its molecular weight is 461.51. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A study highlighted the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3,2’-thiazolidin]-3'-yl)amino)acetamide derivatives, demonstrating potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This research signifies the potential of these compounds in developing new antibacterial agents (Borad et al., 2015).

Anti-inflammatory and Analgesic Properties

Research into 3,3'-Di[1,3-thiazolidine-4-one] system derivatives revealed significant anti-inflammatory, analgesic, and anti-pyretic effects. These findings suggest their utility in treating conditions associated with inflammation and pain (Vigorita et al., 1988).

Antimicrobial and Antifungal Activities

The antimicrobial potential of thiazolidinone, thiazoline, and thiophene derivatives was explored, demonstrating that some compounds exhibited promising activities against microbial strains. This research supports the exploration of thiazolidinone derivatives as antimicrobial and antifungal agents (Gouda et al., 2010).

Tachykinin Receptor Antagonism

A series of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, including spirooxazolidinones, imidazolidinones, and pyrrolidinones, were synthesized and evaluated for their tachykinin NK2 receptor affinities. These compounds, particularly 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one, demonstrated potent NK2 receptor antagonist activity, highlighting their therapeutic potential (Smith et al., 1995).

p53 Modulation for Cancer Treatment

Research on spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione analogues for p53 modulation in cancer therapy revealed that certain derivatives could inhibit p53-MDM2 interaction at low concentrations, offering a new avenue for the treatment of human tumor cells (Bertamino et al., 2013).

properties

IUPAC Name

2-[3-(4-fluorophenyl)-7'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3S/c1-16-6-5-9-20-23(16)28(14-21(30)27-18-7-3-2-4-8-18)24(32)25(20)29(22(31)15-33-25)19-12-10-17(26)11-13-19/h2-13H,14-15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDISIGNNAGPNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CC(=O)NC4=CC=CC=C4)N(C(=O)CS3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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